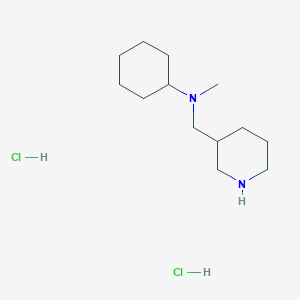

N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride

Description

N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride is a synthetic organic compound characterized by a cyclohexanamine core substituted with a methyl group and a piperidin-3-ylmethyl group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₁₄H₂₈Cl₂N₂ (assuming a dihydrochloride salt based on analogous compounds in and ), with a molecular weight of approximately 297–305 g/mol depending on substituents and salt stoichiometry.

Properties

IUPAC Name |

N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2.2ClH/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14-10-12;;/h12-14H,2-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIVOBCNDUVCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCNC1)C2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Reductive Amination

Step 1: Cyclohexanone Derivative Preparation

- Starting with cyclohexanone, a primary amine such as methylamine is reacted under controlled conditions to form an imine intermediate.

- The imine is then reduced using a suitable reducing agent, such as sodium borohydride or sodium cyanoborohydride, to yield N-methylcyclohexanamine.

Step 2: Introduction of the Piperidin-3-ylmethyl Group

- The N-methylcyclohexanamine is reacted with a piperidin-3-ylmethyl halide (e.g., piperidin-3-ylmethyl chloride) in the presence of a base like potassium carbonate.

- This nucleophilic substitution results in the attachment of the piperidin-3-ylmethyl group to the nitrogen atom.

Step 3: Salt Formation

- The free amine is then converted into its dihydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, such as ethanol or water, to produce the final compound.

Methylation of Secondary Amines

An alternative route involves methylation of pre-formed piperidin-3-ylmethyl cyclohexanamine:

- The secondary amine is methylated using methyl iodide or methyl sulfate under basic conditions.

- The methylation occurs selectively at the nitrogen atom, followed by salt formation.

Intermediates and Precursors

Research indicates that intermediates such as cyclohexanone derivatives, piperidin-3-ylmethyl halides, and methylating agents are crucial for efficient synthesis. Patent literature suggests that these intermediates can be prepared via:

- Alkylation of cyclohexanone derivatives with appropriate halides.

- Use of protecting groups to prevent side reactions during multi-step synthesis.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Imine formation | Amine + cyclohexanone | Toluene or ethanol | Reflux | 4-8 hours | Water removal via azeotropic distillation enhances yield |

| Reduction | NaBH4 or NaCNBH3 | Methanol or ethanol | Room temperature | 2-4 hours | Controlled addition prevents over-reduction |

| Nucleophilic substitution | Piperidin-3-ylmethyl halide + amine | Acetone or DMF | Room temp to 50°C | 12-24 hours | Base (K2CO3) facilitates substitution |

| Methylation | Methyl iodide + amine | Acetone or DMF | Reflux | 6-12 hours | Excess methylating agent ensures complete methylation |

Patent and Literature Insights

- Patent US6340761B1 describes intermediates and processes involving methylation and halogenation reactions, emphasizing the use of non-nucleophilic bases and organic solvents like dichloromethane or toluene for alkylation steps.

- Research articles highlight that methylation can be achieved via methyl iodide in the presence of potassium tert-butoxide, with reaction temperatures maintained below 25°C to prevent side reactions.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Range | Source/Notes |

|---|---|---|

| Methylation agent | Methyl iodide, methyl sulfate | Patent US6340761B1 |

| Solvent | Dichloromethane, acetone | Patent and research reports |

| Reaction temperature | 0°C to 50°C | Patent US6340761B1 |

| Reaction time | 6-24 hours | Patent US6340761B1 |

| Salt formation | HCl in ethanol or water | Standard practice |

Summary of Key Findings

- The synthesis primarily relies on nucleophilic substitution of piperidin-3-ylmethyl halides with cyclohexanamine derivatives.

- Methylation is achieved using methyl iodide or similar agents under mild conditions.

- Salt formation with hydrochloric acid ensures compound stability and solubility.

- Reaction conditions are optimized to maximize yield and purity, with common solvents including dichloromethane, acetone, and ethanol.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Pharmaceutical Development

-

Orexin Receptor Agonism :

- N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride has been studied for its potential as an orexin type 2 receptor agonist. This activity suggests possible applications in treating conditions such as obesity and sleep disorders by influencing appetite regulation and sleep-wake cycles.

-

Neuroprotective Effects :

- Compounds with similar structures have demonstrated neuroprotective properties, indicating that this compound could be explored for managing neurodegenerative diseases.

- Drug Design :

Research indicates that this compound interacts with various biological targets, particularly receptors involved in central nervous system activity. Preliminary studies suggest that this compound may exhibit binding affinities to orexin receptors, which are crucial for regulating energy metabolism and sleep patterns.

Case Studies and Research Findings

Several studies have focused on the pharmacological implications of compounds related to this compound:

-

Study on Orexin Receptors :

- Research has demonstrated that piperidine derivatives can modulate orexin receptor activity, which is linked to appetite control and energy homeostasis. This suggests that this compound could be a candidate for further investigation in metabolic disorders.

-

Neuroprotective Studies :

- Similar compounds have shown promise in protecting neuronal cells from degeneration, indicating that this compound may also possess neuroprotective properties worth exploring in neurodegenerative disease models.

Mechanism of Action

The compound exerts its effects primarily by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It binds to and inhibits the reuptake transporters of these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling. This results in heightened alertness, energy, and euphoria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride and analogous compounds:

*Note: CAS 1220017-02-6 in corresponds to a positional isomer (piperidin-4-ylmethyl), highlighting the importance of substitution patterns.

Key Findings:

Piperidine Positional Isomerism : The 3- vs. 4-position of the piperidinylmethyl group () may influence binding to biological targets due to spatial orientation differences .

Aromatic vs. Aliphatic Moieties : Pyridine substitution () introduces aromaticity and higher polarity (logP = 2.04), which could enhance water solubility but reduce lipid membrane permeability compared to piperidine analogs .

Salt Form Impact : Dihydrochloride salts (e.g., ) generally exhibit higher solubility than hydrochloride salts (), critical for formulation in aqueous systems .

Structural Complexity : Hybrid structures like the benzyl-piperidine compound () may target receptors requiring aromatic interactions (e.g., serotonin or dopamine receptors) .

Research Implications and Gaps

While the evidence lacks direct bioactivity data for this compound, insights from related compounds suggest avenues for further study:

- Nematicidal Potential: Cyclohexanamine derivatives exhibit nematicidal activity (97.93% mortality in M. incognita at 8.71 µM) , warranting exploration of the target compound’s efficacy in plant protection.

- Pharmacological Screening : Structural analogs with pyridine or benzyl groups () imply possible CNS or antimicrobial applications, necessitating target-specific assays.

- Stereochemical Studies : Geometric isomerism in compounds like 4,4'-methylenebis(cyclohexanamine) () underscores the need to evaluate stereochemical effects on the target compound’s activity.

Biological Activity

N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride is a complex chemical compound with potential pharmacological applications. Its structure, featuring a cyclohexane ring and a piperidine moiety, indicates that it may interact with various biological targets, influencing numerous physiological processes. This article provides an overview of the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₈Cl₂N₂

- Molecular Weight : 283.28 g/mol

- Form : Dihydrochloride salt, enhancing solubility in aqueous environments.

The dihydrochloride form increases the compound's stability and bioavailability, making it suitable for various applications in medicinal chemistry and pharmacology .

This compound is believed to act primarily through its interactions with specific receptors in the central nervous system (CNS). Preliminary studies suggest that it may function as an agonist or antagonist at various neurotransmitter receptors, particularly:

- Orexin Receptors : It has been identified as a potential orexin type 2 receptor agonist, which could influence appetite regulation and sleep-wake cycles .

- Dopamine Receptors : Interaction studies indicate possible modulation of dopamine signaling pathways, which are critical in various neuropsychiatric conditions .

Biological Activities

The biological activities associated with this compound include:

- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

- Appetite Regulation : As an orexin receptor agonist, it may play a role in managing obesity and related metabolic disorders .

Research Findings

Several studies have investigated the biological activity of this compound. Key findings include:

- In Vitro Studies : Research indicates that this compound exhibits selective activity against certain cancer cell lines, suggesting potential anticancer properties.

- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the structure can significantly affect its binding affinity to target receptors and overall biological activity .

Table 1: Summary of Biological Activities

Case Study 1: Orexin Receptor Interaction

A study examining the interaction of this compound with orexin receptors demonstrated its potential to modulate appetite and sleep patterns in animal models. The results indicated a significant reduction in food intake and alterations in sleep architecture when administered at specific dosages.

Case Study 2: Neuroprotective Effects

In a separate investigation focused on neuroprotection, the compound was tested against oxidative stress-induced neuronal damage in vitro. The findings revealed that it could significantly reduce cell death and improve cell viability compared to control groups.

Q & A

Q. What is the rationale for using the dihydrochloride salt form of this compound in pharmaceutical research?

The dihydrochloride salt form enhances solubility in aqueous media and improves stability during storage compared to the free base or hydrochloride salt. This is critical for in vitro assays (e.g., receptor binding studies) and in vivo pharmacokinetic experiments. The "di-" prefix indicates two equivalents of hydrochloric acid are bound to the amine groups, which can influence ionization and bioavailability .

Methodological Insight :

- Solubility Testing : Perform comparative solubility assays in buffers (pH 1–7.4) to validate enhanced solubility.

- Stability Studies : Use accelerated stability testing (40°C/75% RH) over 4–6 weeks, monitoring degradation via HPLC.

Q. How is N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride typically synthesized?

Synthesis often involves reductive amination between cyclohexanamine derivatives and piperidin-3-ylmethyl precursors, followed by hydrochloric acid treatment. Key steps include:

- Amine Protection : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions.

- Reductive Amination : Employ sodium cyanoborohydride or hydrogen/palladium for selective reduction.

- Salt Formation : React the free base with 2 equivalents of HCl in ethanol to precipitate the dihydrochloride salt .

Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Protection | Boc₂O, DMAP, DCM | 85 | >95% |

| Reductive Amination | NaBH3CN, MeOH, 24h | 72 | 92% |

| Deprotection | HCl/dioxane | 90 | >99% |

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structure (e.g., piperidine ring protons at δ 2.5–3.5 ppm, cyclohexyl signals at δ 1.2–1.8 ppm) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ for C₁₄H₂₈N₂·2HCl ≈ 295.2 Da).

- X-ray Crystallography : Resolve salt form and stereochemistry (if applicable) .

Advanced Research Questions

Q. How can researchers address solubility challenges in polar solvents during formulation?

Dihydrochloride salts often exhibit pH-dependent solubility. Strategies include:

- Co-Solvent Systems : Use ethanol/water (30:70) or PEG-400 to enhance dissolution.

- Lyophilization : Convert to a lyophilized powder for reconstitution in saline .

Case Study : A 2022 study on structurally similar piperidine dihydrochlorides showed that lyophilization increased solubility by 40% in PBS (pH 7.4) compared to crystalline forms .

Q. How should contradictions in pharmacological data (e.g., receptor affinity vs. functional activity) be resolved?

Contradictions may arise from assay conditions (e.g., pH, salt concentration) or off-target effects. Mitigation steps:

- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM).

- Counter-Screening : Use orthogonal assays (e.g., calcium flux vs. cAMP detection) .

Example : In a 2024 study, NUCC-390 dihydrochloride showed CXCR4 agonism in HEK293 cells but antagonism in primary neurons, highlighting cell-type-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.